5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole
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Overview
Description
5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a methoxyphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 5-bromobenzimidazole.
Condensation Reaction: The 2-methoxyaniline undergoes a condensation reaction with 5-bromobenzimidazole in the presence of a suitable condensing agent, such as polyphosphoric acid or phosphorus oxychloride, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Derivatives: Products from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Products from oxidation and reduction reactions.
Biaryl Derivatives: Products from coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Employed as a ligand in various catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Corrosion Inhibitors: Studied for its potential as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole varies depending on its application:
Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.
Fluorescent Probes: It functions by binding to specific biomolecules, resulting in a fluorescent signal that can be detected using imaging techniques.
Comparison with Similar Compounds
- 5-bromo-1-(2-methoxyphenyl)-2-methyl-1H-imidazole
- 5-bromo-1-(2-methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole core can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNAAMIFKRGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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